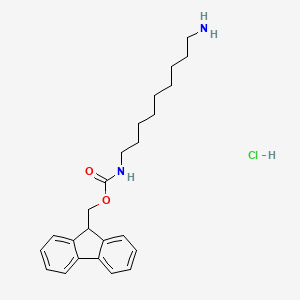

![molecular formula C20H16N4O2 B2855860 3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile CAS No. 2097867-14-4](/img/structure/B2855860.png)

3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

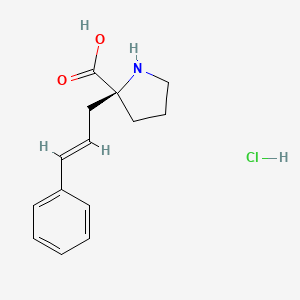

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a quinoxaline moiety, which is a type of nitrogen-containing heterocycle.

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthetic strategies often involve ring construction or functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen

Anti-Angiogenesis Activity for Cancer Treatment

The compound has been reported to exhibit potent inhibitory effects on tumor cell growth due to its anti-angiogenesis activity . This is particularly significant in cancer research, as angiogenesis—the formation of new blood vessels—is a critical process that allows tumors to grow and metastasize. By inhibiting vascular endothelial growth factor (VEGF)-induced proliferation of human mesangial cells and auto-phosphorylation of human umbilical vein endothelial cells, this compound shows promise as a therapeutic agent in cancer treatment .

VEGF Inhibition

Furthering its application in cancer treatment, the compound has been studied for its structure-activity relationship (SAR) concerning VEGF inhibition . VEGF is a signal protein that stimulates angiogenesis. By inhibiting VEGF, the compound could potentially be used to prevent the growth and spread of tumors, making it a valuable asset in the development of new cancer therapies .

Medicinal Chemistry and Drug Synthesis

The compound’s ability to be synthesized conveniently and its potent medicinal effects based on anti-angiogenic action make it an important subject in medicinal chemistry . Researchers have sought to develop convenient and simple synthetic methods for compounds like 3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile to facilitate the production of VEGF inhibitors .

Transition Metal-Free C-3 Functionalization

Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, which includes derivatives like our compound of interest, has emerged as a sustainable protocol in organic chemistry . This approach offers robust applications in medicinal, pharmaceutical, and agricultural industries, providing an environmentally benign synthetic route for various compounds .

Construction of Chemical Bonds

The compound is involved in sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via C–H functionalization . This is crucial for the development of new molecules with potential applications in various fields, including drug development and agriculture .

Mechanistic Studies in Chemical Transformations

Understanding the mechanisms behind chemical transformations is essential for advancing synthetic methods. The compound serves as a model for studying the mechanistic features of chemical transformations, particularly in the context of quinoxalin-2(1H)-ones . This knowledge can lead to the development of more efficient and targeted synthetic strategies in organic chemistry .

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c21-11-14-4-3-5-15(10-14)20(25)24-9-8-16(13-24)26-19-12-22-17-6-1-2-7-18(17)23-19/h1-7,10,12,16H,8-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNWXCLYWYPUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2,6-difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855779.png)

![diethyl 2-(3-(pentyloxy)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2855783.png)

![8-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855784.png)

![N-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2855786.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]imidazolidine-2-thione](/img/structure/B2855788.png)

![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2855796.png)

![(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/no-structure.png)

![7-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2855800.png)